molecular formula C14H22ClFN2O B2765665 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride CAS No. 1423025-66-4

2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride

Cat. No.: B2765665
CAS No.: 1423025-66-4
M. Wt: 288.79
InChI Key: FBSUTLLJUFPIPM-UHFFFAOYSA-N
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Description

2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a dimethylpentanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethylamine intermediate. This can be achieved through the reaction of 2-fluorobenzyl chloride with ammonia or an amine under controlled conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-dimethylpentanoic acid or its derivatives. This step often requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Hydrochloride Salt Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride exerts its effects is often related to its interaction with specific molecular targets. These may include:

    Enzymes: The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, altering signal transduction and cellular responses.

    Pathways: The compound can influence various molecular pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride
  • 2-amino-N-[(3-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride
  • 2-amino-N-[(2-chlorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride

Uniqueness

2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O.ClH/c1-10(2)8-13(16)14(18)17(3)9-11-6-4-5-7-12(11)15;/h4-7,10,13H,8-9,16H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSUTLLJUFPIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)CC1=CC=CC=C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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